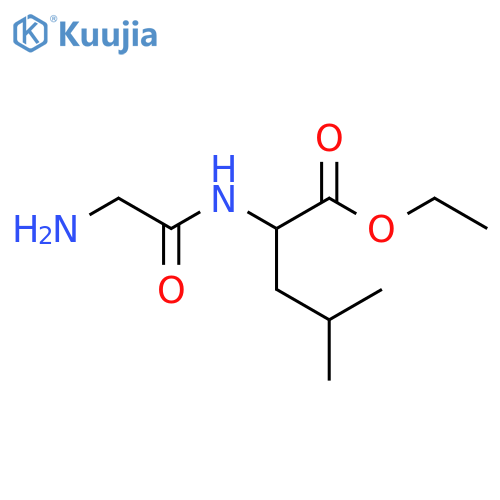

Cas no 802826-07-9 (Ethyl 2-(2-aminoacetamido)-4-methylpentanoate)

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate 化学的及び物理的性質

名前と識別子

-

- EN300-7433799

- ethyl 2-(2-aminoacetamido)-4-methylpentanoate

- SCHEMBL3861349

- 802826-07-9

- Ethyl 2-(2-aminoacetamido)-4-methylpentanoate

-

- インチ: 1S/C10H20N2O3/c1-4-15-10(14)8(5-7(2)3)12-9(13)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)

- InChIKey: ZBHFLZZIINFDMK-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C(CC(C)C)NC(CN)=O)=O

計算された属性

- せいみつぶんしりょう: 216.14739250g/mol

- どういたいしつりょう: 216.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 81.4Ų

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7433799-0.1g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 0.1g |

$653.0 | 2025-03-11 | |

| Enamine | EN300-7433799-1.0g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 1.0g |

$743.0 | 2025-03-11 | |

| Enamine | EN300-7433799-10.0g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 10.0g |

$3191.0 | 2025-03-11 | |

| Enamine | EN300-7433799-2.5g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 2.5g |

$1454.0 | 2025-03-11 | |

| Enamine | EN300-7433799-0.25g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 0.25g |

$683.0 | 2025-03-11 | |

| Enamine | EN300-7433799-0.05g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 0.05g |

$624.0 | 2025-03-11 | |

| Enamine | EN300-7433799-0.5g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 0.5g |

$713.0 | 2025-03-11 | |

| Enamine | EN300-7433799-5.0g |

ethyl 2-(2-aminoacetamido)-4-methylpentanoate |

802826-07-9 | 95.0% | 5.0g |

$2152.0 | 2025-03-11 |

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

Ethyl 2-(2-aminoacetamido)-4-methylpentanoateに関する追加情報

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate: A Comprehensive Overview

Ethyl 2-(2-aminoacetamido)-4-methylpentanoate, with the CAS Registry Number 802826-07-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as Ethyl 2-(2-aminoacetamido)-4-methylpentanoate, belongs to the class of amino acid esters and has garnered attention due to its potential applications in drug development and as a building block in organic synthesis.

The molecular structure of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate is characterized by a pentanoate backbone with an ethyl ester group at one end and an aminoacetamido group at the other. The presence of the amino group introduces versatility in its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its role in peptide synthesis, where it serves as a precursor for constructing bioactive compounds with potential therapeutic applications.

One of the most notable advancements involving Ethyl 2-(2-aminoacetamido)-4-methylpentanoate is its use in the development of bioconjugates. Researchers have successfully employed this compound to create targeted drug delivery systems, leveraging its ability to form stable amide bonds with other biomolecules. This innovation has opened new avenues for personalized medicine, where drugs can be tailored to specific patient needs, enhancing efficacy while minimizing side effects.

Furthermore, the compound's stability under various reaction conditions has made it a preferred choice in medicinal chemistry. Its ability to withstand harsh chemical environments without degradation ensures that it can be used in multi-step synthesis processes. This property is particularly advantageous in the synthesis of complex molecules, where maintaining structural integrity throughout the reaction sequence is critical.

Recent research has also explored the use of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate in the creation of bio-inspired materials. By incorporating this compound into polymer networks, scientists have developed materials with tunable mechanical properties and biocompatibility. These materials hold promise for applications in tissue engineering and regenerative medicine, where biocompatible scaffolds are essential for promoting cell growth and differentiation.

In terms of synthesis, Ethyl 2-(2-aminoacetamido)-4-methylpentanoate can be prepared through a variety of methods, including nucleophilic acyl substitution and peptide coupling techniques. The choice of synthetic route depends on the desired scale of production and the specific requirements of downstream applications. Advances in catalytic methods have further streamlined its production, making it more accessible for both academic research and industrial applications.

The biological activity of Ethyl 2-(2-aminoacetamido)-4-methylpentanoate has been extensively studied, with findings indicating potential anti-inflammatory and antioxidant properties. These attributes make it a candidate for further exploration in the development of therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

In conclusion, Ethyl 2-(2-aminoacetamido)-4-methylpentanoate (CAS No: 802826-07-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its role as an intermediate in organic synthesis, coupled with its promising biological properties, positions it as a key player in advancing modern medicine and material science. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

802826-07-9 (Ethyl 2-(2-aminoacetamido)-4-methylpentanoate) 関連製品

- 1602816-79-4(spiro4.5decane-8-thiol)

- 2158520-04-6(3-amino-1,1-diethyl-3-methylurea)

- 82783-24-2(sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate)

- 90002-50-9(2-((2-Amino-4-bromophenyl)amino)ethanol)

- 247170-27-0(3-Fluoro-4-(trifluoromethyl)benzamide)

- 2567503-40-4(4-1-(1H-1,2,3,4-tetrazol-5-yl)butan-2-ylaniline)

- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)

- 75565-11-6(1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)

- 782462-71-9(3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)

- 2229001-71-0(3-amino-2-methyl-2-(2,4,6-trifluorophenyl)propan-1-ol)